molecular formula C9H7F6N3O2S B061987 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine CAS No. 175136-69-3

3,5-Bis(trifluoromethyl)benzenesulphonylguanidine

Cat. No.: B061987
CAS No.: 175136-69-3
M. Wt: 335.23 g/mol
InChI Key: WTARQWCVVSWPSK-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)benzenesulphonylguanidine: is a chemical compound with the molecular formula C9H6F6N2O2S. It is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, which is further connected to a sulphonylguanidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine typically involves the reaction of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride with guanidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-Bis(trifluoromethyl)benzenesulphonylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the trifluoromethyl groups .

Scientific Research Applications

3,5-Bis(trifluoromethyl)benzenesulphonylguanidine has diverse applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)benzenesulfonamide
  • 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride
  • 3,5-Bis(trifluoromethyl)benzenesulfonyl isocyanate

Uniqueness

3,5-Bis(trifluoromethyl)benzenesulphonylguanidine is unique due to the presence of both trifluoromethyl groups and a sulphonylguanidine moiety. This combination imparts distinct chemical properties, such as high lipophilicity, metabolic stability, and the ability to form multiple types of interactions with molecular targets. These features make it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]sulfonylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F6N3O2S/c10-8(11,12)4-1-5(9(13,14)15)3-6(2-4)21(19,20)18-7(16)17/h1-3H,(H4,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTARQWCVVSWPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)N=C(N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F6N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-69-3
Record name 175136-69-3
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